((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate
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Overview
Description
((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate is a complex organic compound that features a combination of benzoyloxy, pyrrolopyrimidine, and difluorotetrahydrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate typically involves multiple steps, including the formation of the tetrahydrofuran ring, introduction of the difluoro groups, and subsequent attachment of the benzoyloxy and pyrrolopyrimidine moieties. Common reagents used in these steps include fluorinating agents, benzoyl chloride, and pyrrolopyrimidine derivatives. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug discovery and development.
Medicine
In medicine, this compound might be investigated for its therapeutic potential. This could include studies on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate include other benzoyloxy derivatives, pyrrolopyrimidine compounds, and difluorotetrahydrofuran analogs.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C25H18ClF2N3O5 |
---|---|
Molecular Weight |
513.9 g/mol |
IUPAC Name |
[(2R,3R,5R)-3-benzoyloxy-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C25H18ClF2N3O5/c26-20-17-11-12-31(21(17)30-14-29-20)24-25(27,28)19(36-23(33)16-9-5-2-6-10-16)18(35-24)13-34-22(32)15-7-3-1-4-8-15/h1-12,14,18-19,24H,13H2/t18-,19-,24-/m1/s1 |
InChI Key |
MVKKCJXHNMRSOK-KHCICDEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC4=C3N=CN=C4Cl)(F)F)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC4=C3N=CN=C4Cl)(F)F)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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